molecular formula C5H13NOS B12840754 4-(Aminooxy)-3-methylbutane-2-thiol

4-(Aminooxy)-3-methylbutane-2-thiol

Cat. No.: B12840754
M. Wt: 135.23 g/mol
InChI Key: ICNRKMSRMDQHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminooxy)-3-methylbutane-2-thiol: is an organic compound characterized by the presence of an aminooxy group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminooxy)-3-methylbutane-2-thiol typically involves the reaction of a precursor containing a carbonyl group with an aminooxy reagent. The oximation reaction, which involves the reaction between an aminooxy moiety (RONH2) and a carbonyl group (aldehyde or ketone), is a common method used . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of oximation and the use of aminooxy reagents suggest that scalable methods could involve the use of pre-activated aminooxy compounds and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminooxy)-3-methylbutane-2-thiol can undergo several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxime ether linkage formed during oximation can be reduced under specific conditions.

    Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminooxy group.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced oxime ethers.

    Substitution: Substituted aminooxy derivatives.

Scientific Research Applications

Chemistry: 4-(Aminooxy)-3-methylbutane-2-thiol is used in the synthesis of complex molecules through oximation reactions. It serves as a building block for the preparation of various bioconjugates and functionalized compounds .

Biology: In biological research, this compound is used for labeling and crosslinking proteins and nucleic acids. Its ability to form stable oxime bonds makes it valuable for bioconjugation techniques .

Medicine: The compound’s reactivity with carbonyl groups is exploited in the development of diagnostic tools and therapeutic agents. It is used in the synthesis of drug conjugates and imaging probes .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of functionalized polymers and advanced materials .

Mechanism of Action

The mechanism of action of 4-(Aminooxy)-3-methylbutane-2-thiol involves its reactivity with carbonyl groups to form oxime bonds. This reaction is facilitated by the nucleophilicity of the aminooxy group, which attacks the electrophilic carbonyl carbon. The resulting oxime bond is stable and resistant to hydrolysis, making it useful for various applications .

Comparison with Similar Compounds

Uniqueness: 4-(Aminooxy)-3-methylbutane-2-thiol is unique due to its combination of an aminooxy group and a thiol group, which provides dual reactivity. This dual functionality allows for versatile applications in synthesis and bioconjugation, setting it apart from other aminooxy compounds that may lack the thiol group.

Properties

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

O-(2-methyl-3-sulfanylbutyl)hydroxylamine

InChI

InChI=1S/C5H13NOS/c1-4(3-7-6)5(2)8/h4-5,8H,3,6H2,1-2H3

InChI Key

ICNRKMSRMDQHSS-UHFFFAOYSA-N

Canonical SMILES

CC(CON)C(C)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.